N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(3-nitrophenyl)glycinamide
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Overview
Description
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(3-nitrophenyl)glycinamide is a complex organic compound with a molecular formula of C18H19ClN3O5S. This compound is characterized by the presence of a sulfonyl group, a nitrophenyl group, and an ethoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(3-nitrophenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with ethylamine to form an intermediate, which is then reacted with 3-nitrobenzoyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(3-nitrophenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(3-nitrophenyl)glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(3-nitrophenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl group plays a crucial role in its binding affinity, while the nitrophenyl group contributes to its overall biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(3-nitrophenyl)glycinamide
- N-(3-Chloro-4-methoxyphenyl)-N~2~-(3-nitrophenyl)glycinamide
- N-Benzyl-N-[(3-chloro-4-ethoxyphenyl)sulfonyl]glycine
Uniqueness
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(3-nitrophenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and ethoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C18H20ClN3O6S |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)sulfonyl-ethylamino]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C18H20ClN3O6S/c1-3-21(12-18(23)20-13-6-5-7-14(10-13)22(24)25)29(26,27)15-8-9-17(28-4-2)16(19)11-15/h5-11H,3-4,12H2,1-2H3,(H,20,23) |
InChI Key |
FKBGWHBWZCDNGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl |
Origin of Product |
United States |
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